Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole, followed by condensation with ethyl acetoacetate to form the pyrimidinone ring . The reaction conditions often require the use of solvents such as chloroform and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers and apoptosis-related proteins .
Comparison with Similar Compounds
Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:
- Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the fluorophenyl and phenyl groups in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H17FN4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H17FN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
InChI Key |
DHSLBGQJSNGODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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